molecular formula C15H13BrO2 B1314798 2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone CAS No. 67205-73-6

2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone

Cat. No. B1314798
CAS RN: 67205-73-6
M. Wt: 305.17 g/mol
InChI Key: LJSXRFCPUUXZBC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone, commonly known as BMME, is an organic compound composed of a benzene ring with two bromine atoms and one methoxy group in the para position. BMME is a versatile organic compound used in a variety of applications, including organic synthesis, scientific research, and pharmaceuticals.

Scientific Research Applications

1. Pyrolysis Products Analysis

Kelly B Texter and colleagues (2018) explored the pyrolysis products of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, revealing potential insights into the stability and degradation products of similar compounds under heat exposure. This research is relevant for understanding the thermal behavior of 2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone (Texter et al., 2018).

2. Crystal Structure Analysis

V. Kesternich et al. (2010) analyzed the crystal structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, providing insights into molecular geometries and interactions that could be pertinent to understanding the structural properties of 2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone (Kesternich et al., 2010).

3. Hydrogen-Bonding Patterns

James L. Balderson and colleagues (2007) investigated hydrogen-bonding patterns in enaminones like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, which might provide valuable information on the intermolecular interactions and stability of 2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone (Balderson et al., 2007).

4. Enantioselective Catalysis

Research by T. H. K. Thvedt et al. (2011) on the asymmetric reduction of ketones, including 1-(4-bromophenyl)ethanone, highlights potential catalytic applications for compounds like 2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone in stereochemical syntheses (Thvedt et al., 2011).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSXRFCPUUXZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474355
Record name 2-(4-bromophenyl)-1-(4-methoxyphenyl) ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(4-methoxyphenyl) ethanone

CAS RN

67205-73-6
Record name 2-(4-bromophenyl)-1-(4-methoxyphenyl) ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50 mL three-necked flask containing AlCl3 (4.406 g; 33.05 mmol) under N2, anisole (IVa) (4.467 g; 41.31 mmol) was added in one portion at RT. The reaction was exothermic. To this suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (6.430 g; 27.54 mmol) was added drop wise keeping temperature below 20° C. Then the resulting red suspension was stirred at RT for 3h30. The red thick solution was poured under stirring into a mixture of ice and 1N HCl (100 mL), then the resulting white solid was filtered, and washed with water. The solid was washed with pentane (3×30 mL) and dried under vacuum at RT to give a white powder (m=8.51 g). Purification was performed by crystallization from acetone (30 ml) to give the title compound as a white powder (m=6.113 g) in a 73% yield.
[Compound]
Name
three-necked
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
4.406 g
Type
reactant
Reaction Step One
Quantity
4.467 g
Type
reactant
Reaction Step Two
Quantity
6.43 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WJ Kuo, YH Chen, RJ Jeng, LH Chan, WP Lin… - Tetrahedron, 2007 - Elsevier
In this work, a series of aryl-substituted pyrrole analogues were synthesized. These pyrrole analogues emit violet to blue light. Fluorescence and amorphous glassy properties of these …
Number of citations: 43 www.sciencedirect.com
RT Williams, P Hodge… - Polymers for Advanced …, 2008 - Wiley Online Library
A range of strongly fluorescent polyesters incorporating distyrylarylene moieties have been prepared. The polyesters have the potential to be prepared from the corresponding …
Number of citations: 3 onlinelibrary.wiley.com
JT Gupton, A Shimozono, E Crawford, J Ortolani… - Tetrahedron, 2018 - Elsevier
Highly functionalized pyrroles with appropriate regiochemical functionality represent an important class of marine natural products and potential drug candidates. We describe herein a …
Number of citations: 6 www.sciencedirect.com
RT Williams - 2001 - search.proquest.com
The use of conjugated polymeric systems in applications such as EL (electroluminescent) devices has been vigorously investigated over the past 10 years. This thesis is concerned with …
Number of citations: 2 search.proquest.com
RT Williams, P Hodge, S Yeates - Reactive and Functional Polymers, 2007 - Elsevier
A polycarbonate and a range of polyesters were prepared from a bisphenol containing a distyrylarylene moiety. The polymers were found to be highly fluorescent in solution and in the …
Number of citations: 6 www.sciencedirect.com
B COCH - Springer
Number of citations: 0

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